molecular formula C7H7NO4 B2420787 2-Hydroxy-5-methoxynicotinic acid CAS No. 1864052-01-6

2-Hydroxy-5-methoxynicotinic acid

Cat. No.: B2420787
CAS No.: 1864052-01-6
M. Wt: 169.136
InChI Key: CZJOSMUKUQWVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-methoxynicotinic acid is a derivative of nicotinic acid, which is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). This compound has a unique chemical structure that combines the properties of nicotinic acid and a hydroxyl group, making it a promising compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxynicotinic acid can be achieved through various methods. One common approach involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction at 75°C for 2 hours . This reaction generates an intermediate compound, which is then reduced to form this compound.

Industrial Production Methods: Industrial production of nicotinic acid, from which this compound is derived, typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process, however, produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, more eco-friendly methods are being explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Hydroxy-5-methoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for nicotinamide adenine dinucleotide (NAD+), which is essential for various biological processes.

    Medicine: Its derivatives are being explored for their potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxynicotinic acid involves its role as a precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in redox reactions, playing a vital role in cellular metabolism and energy production

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the hydroxyl and methoxy groups.

    2-Hydroxy-5-methylnicotinic Acid: A similar compound with a methyl group instead of a methoxy group.

Properties

IUPAC Name

5-methoxy-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJOSMUKUQWVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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